2-Bromo-5H-benzofuro[3,2-c]carbazole 2-Bromo-5H-benzofuro[3,2-c]carbazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC3304409
InChI: InChI=1S/C18H10BrNO/c19-10-5-7-14-13(9-10)17-15(20-14)8-6-12-11-3-1-2-4-16(11)21-18(12)17/h1-9,20H
SMILES:
Molecular Formula: C18H10BrNO
Molecular Weight: 336.2 g/mol

2-Bromo-5H-benzofuro[3,2-c]carbazole

CAS No.:

Cat. No.: VC3304409

Molecular Formula: C18H10BrNO

Molecular Weight: 336.2 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-5H-benzofuro[3,2-c]carbazole -

Specification

Molecular Formula C18H10BrNO
Molecular Weight 336.2 g/mol
IUPAC Name 2-bromo-5H-[1]benzofuro[3,2-c]carbazole
Standard InChI InChI=1S/C18H10BrNO/c19-10-5-7-14-13(9-10)17-15(20-14)8-6-12-11-3-1-2-4-16(11)21-18(12)17/h1-9,20H
Standard InChI Key PNCRMWDBWKXNCY-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C3=C(O2)C4=C(C=C3)NC5=C4C=C(C=C5)Br

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

2-Bromo-5H-benzofuro[3,2-c]carbazole consists of a complex polycyclic structure with multiple fused rings incorporating both benzofuran and carbazole structural units. This arrangement creates a rigid, planar molecular framework that influences its physical and electronic properties. The compound is uniquely identified through various chemical identifiers as outlined in the table below:

PropertyValueReference
CAS Number1377576-72-1
Molecular FormulaC18H10BrNO
Molecular Weight336.2 g/mol
IUPAC Name2-bromo-5H-benzofuro[3,2-c]carbazole
InChIInChI=1S/C18H10BrNO/c19-10-5-7-14-13(9-10)17-15(20-14)8-6-12-11-3-1-2-4-16(11)21-18(12)17
InChIKeyPNCRMWDBWKXNCY-UHFFFAOYSA-N
SMILESC1=CC=C2C(=C1)C3=C(O2)C4=C(C=C3)NC5=C4C=C(C=C5)Br

The structure incorporates a bromine atom at the 2-position, which is crucial for its chemical reactivity and potential applications in materials science. The nitrogen atom in the carbazole portion creates an additional reactive site that can participate in various chemical transformations.

Physical and Chemical Properties

2-Bromo-5H-benzofuro[3,2-c]carbazole exhibits distinct physical and chemical properties that make it suitable for applications in advanced materials and organic electronics. These properties are summarized in the following table:

PropertyValueNature
Physical AppearanceTypically a yellow gel or powderExperimental
Density1.654±0.06 g/cm³Predicted
Boiling Point550.8±30.0 °CPredicted
pKa15.88±0.30Predicted
SolubilityLimited in water, soluble in most organic solventsTypical for this class

The relatively high boiling point reflects the compound's significant molecular weight and extensive aromatic system. The predicted pKa value indicates that the N-H group in the carbazole portion has mild acidic properties, which can be utilized in various chemical reactions or modifications .

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 2-Bromo-5H-benzofuro[3,2-c]carbazole typically involves multi-step organic reactions requiring careful control of reaction conditions and environment. One common approach to synthesizing this compound employs tetrakis(triphenylphosphine)palladium(0) as a catalyst in a nitrogen atmosphere, which significantly enhances the efficiency of the reaction process.

The synthetic pathway often begins with appropriate precursors containing the requisite benzofuran and carbazole moieties, followed by strategic bond formations to construct the fused ring system. The bromination at the 2-position may occur either during the ring formation process or as a separate step afterward, depending on the specific synthetic protocol employed.

Purification Techniques

After synthesis, 2-Bromo-5H-benzofuro[3,2-c]carbazole typically requires purification to remove reaction byproducts and unreacted starting materials. The compound is generally obtained as a yellow gel or powder following solvent removal and appropriate purification techniques. Common purification methods likely include:

  • Column chromatography using silica gel as the stationary phase

  • Recrystallization from appropriate solvent systems

  • Preparative thin-layer chromatography for analytical-scale preparations

  • Vacuum sublimation for high-purity requirements

These purification steps are crucial for obtaining materials of suitable quality for electronic applications, where even small impurities can significantly affect device performance.

Applications in Organic Electronics

Role in Organic Light-Emitting Diodes

2-Bromo-5H-benzofuro[3,2-c]carbazole has found significant applications in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). The compound's unique electronic structure and the presence of the bromine atom create specific electronic properties that can be harnessed for efficient charge transport and light emission processes.

Derivatives of this compound have demonstrated high external quantum efficiencies when utilized in OLED configurations, indicating effective charge recombination and light emission processes. This performance characteristic makes them valuable components in the ongoing development of more efficient display and lighting technologies.

Thermally Activated Delayed Fluorescence Systems

An important application area for 2-Bromo-5H-benzofuro[3,2-c]carbazole is in thermally activated delayed fluorescence (TADF) systems. TADF is a mechanism that allows for the harvesting of both singlet and triplet excitons for light emission, potentially enabling 100% internal quantum efficiency in OLEDs without the need for expensive heavy metal complexes.

The molecular structure of 2-Bromo-5H-benzofuro[3,2-c]carbazole can be tailored through further modifications to achieve the specific energy level alignment required for efficient TADF. This capability makes it a versatile building block for the design of advanced emitter materials with optimized photophysical properties.

Chemical Reactivity and Modifications

Cross-Coupling Reactions

The bromine substituent at the 2-position makes 2-Bromo-5H-benzofuro[3,2-c]carbazole an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions allow for the attachment of different functional groups, significantly expanding the range of accessible derivatives with tuned properties. Common cross-coupling reactions applicable to this compound include:

  • Suzuki-Miyaura coupling with boronic acids or esters

  • Sonogashira coupling with terminal alkynes

  • Stille coupling with organostannanes

  • Heck reactions with alkenes

These transformations provide synthetic routes to a diverse array of functionalized benzofurocarbazoles with enhanced or modified electronic and optical properties.

Functional Group Modifications

Beyond cross-coupling reactions, 2-Bromo-5H-benzofuro[3,2-c]carbazole can undergo various other chemical transformations, particularly at the N-H position of the carbazole unit. This position can be alkylated or arylated to introduce additional functional groups that modify the electronic properties, solubility, or processing characteristics of the resulting compounds.

A notable derivative is 2-Bromo-5-phenyl-5H-benzofuro[3,2-c]carbazole, where the hydrogen at the 5-position (on the nitrogen) is replaced with a phenyl group, resulting in a compound with the molecular formula C24H14BrNO and a molecular weight of 412.3 g/mol . This modification significantly alters the electronic properties and potentially the performance characteristics in electronic devices.

Current Research Findings

Performance in Electronic Devices

Research into 2-Bromo-5H-benzofuro[3,2-c]carbazole and its derivatives has shown promising results in achieving high external quantum efficiencies in OLED configurations. This indicates the compound's potential for future advancements in light-emitting technology. Current studies focus on optimizing the molecular structure to enhance charge transport properties and improve device stability.

Comparative studies with related compounds, such as the non-brominated 5H-benzofuro[3,2-c]carbazole (CAS: 1199616-66-4), provide valuable insights into the specific effects of the bromine substituent on device performance. Such structure-property relationship studies are essential for the rational design of improved materials.

Structure-Property Relationships

Investigations into the relationship between molecular structure and electronic properties have revealed that the position and nature of substituents on the benzofurocarbazole core significantly influence the compound's electronic energy levels. The bromine atom at the 2-position affects both the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, with implications for charge injection and transport in electronic devices.

The relatively rigid, planar structure of 2-Bromo-5H-benzofuro[3,2-c]carbazole contributes to its favorable solid-state packing characteristics, which can enhance charge transport efficiency in thin films. This property is particularly important for applications in OLEDs and other organic electronic devices where efficient charge movement through the material is essential for optimal performance.

Future Research Directions

The continued exploration of 2-Bromo-5H-benzofuro[3,2-c]carbazole and its derivatives represents an active area of research with several promising directions. Future studies are likely to focus on:

  • Developing new synthetic methodologies for more efficient and scalable production of the compound and its derivatives

  • Exploring a wider range of structural modifications to fine-tune electronic and optical properties

  • Investigating the compound's potential in emerging technologies such as organic photovoltaics and organic field-effect transistors

  • Understanding and optimizing the structure-property relationships to enhance performance in various applications

  • Studying the long-term stability and degradation mechanisms in devices incorporating these materials

These research directions reflect the ongoing interest in benzofurocarbazole derivatives as important components in the development of next-generation organic electronic materials with enhanced performance characteristics.

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